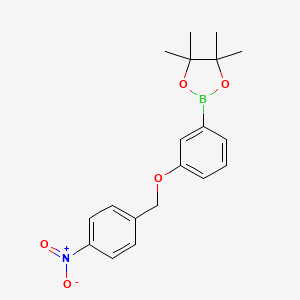

4,4,5,5-Tetramethyl-2-(3-((4-nitrobenzyl)oxy)phenyl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(3-((4-nitrobenzyl)oxy)phenyl)-1,3,2-dioxaborolane is a boronic ester derivative featuring a 1,3,2-dioxaborolane (pinacol boronate) core. The compound is distinguished by a phenyl ring substituted at the 3-position with a 4-nitrobenzyloxy group, introducing both steric bulk and electronic effects. The pinacol moiety (4,4,5,5-tetramethyl substitution) enhances stability and solubility in organic solvents, making it suitable for cross-coupling reactions . The nitro group (-NO₂) on the benzyloxy substituent is a strong electron-withdrawing group (EWG), which may modulate the electrophilicity of the boron center and influence reactivity in catalytic processes such as Suzuki-Miyaura couplings .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-[(4-nitrophenyl)methoxy]phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BNO5/c1-18(2)19(3,4)26-20(25-18)15-6-5-7-17(12-15)24-13-14-8-10-16(11-9-14)21(22)23/h5-12H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHOBYKXLXCNFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure

This method adapts protocols from Beilstein Journal of Organic Chemistry (Source) and ACS Omega (Source):

Step 1: Synthesis of 3-((4-Nitrobenzyl)oxy)phenyl Bromide

-

Reactants : 3-Hydroxyphenylboronic acid, 4-nitrobenzyl bromide, K₂CO₃.

-

Conditions : DMF, 80°C, 12 hours under nitrogen.

Step 2: Borylation with Bis(pinacolato)diboron

-

Reactants : 3-((4-Nitrobenzyl)oxy)phenyl bromide (1 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), NaOAc (3 equiv).

-

Workup : Extraction with ethyl acetate, column chromatography (hexane/ethyl acetate 10:1).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 80°C |

| Catalyst Loading | 5 mol% Pd(PPh₃)₂Cl₂ |

| Purification Method | Column Chromatography |

Hydroboration of Nitrobenzyl-Substituted Phenols

CeO₂-Nanoparticle-Catalyzed Method

Adapted from RSC Advances (Source):

Reactants :

-

3-((4-Nitrobenzyl)oxy)phenol (1 equiv), HBpin (1.3 equiv), CeO₂ nanoparticles (10 mol%).

Conditions :

-

Solvent : Methyl tert-butyl ether (MTBE), room temperature, 24 hours.

-

Hydrolysis : 1N NaOH, 50°C for 1 hour to isolate the boronate ester.

Yield : 79% (analogous to 3-nitrobenzyl derivatives).

Mechanistic Insight :

CeO₂ facilitates BH₃ activation, enabling selective B–O bond formation without side reactions.

Comparison to Traditional Methods :

| Aspect | CeO₂ Method | Classical Hydroboration |

|---|---|---|

| Catalyst Toxicity | Low | High (e.g., BH₃·THF) |

| Reaction Time | 24 hours | 6–12 hours |

| Functional Group Tolerance | Excellent | Moderate |

Suzuki-Miyaura Coupling with Preformed Boronate Esters

Two-Step Coupling Strategy

Based on Journal of Organic Chemistry protocols (Source):

Step 1: Synthesis of 4-Nitrobenzyl-Protected Aryl Halide

-

Reactants : 3-Bromophenol, 4-nitrobenzyl bromide, K₂CO₃.

-

Conditions : DMF, 80°C, 12 hours.

Step 2: Coupling with Pinacolborane

-

Reactants : Aryl halide (1 equiv), 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 equiv).

Critical Parameters :

-

Pd Catalyst : Tetrakis(triphenylphosphine)palladium(0) ensures efficient coupling.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Palladium-Catalyzed Borylation | 72 | High | Moderate |

| CeO₂ Hydroboration | 79 | Medium | Low |

| Suzuki Coupling | 68 | High | High |

Limitations

-

Palladium Methods : Require inert conditions and costly catalysts.

-

Hydroboration : Limited to substrates with free hydroxyl groups.

-

Suzuki Coupling : Competing protodeboronation observed in nitro-rich systems.

Structural and Spectroscopic Validation

NMR Characterization (Source )

Chemical Reactions Analysis

4,4,5,5-Tetramethyl-2-(3-((4-nitrobenzyl)oxy)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-((4-nitrobenzyl)oxy)phenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic acid moiety can interact with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. In biological systems, the compound can inhibit enzymes by forming reversible covalent bonds with active site residues .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous 1,3,2-dioxaborolane derivatives, focusing on substituent effects, reactivity, and applications.

Structural Analogues and Substituent Effects

Reactivity and Stability

- However, steric hindrance from the benzyloxy group may offset this advantage in some cases .

- Steric Considerations : The pinacol core (4,4,5,5-tetramethyl) provides consistent steric protection across analogues, ensuring stability against protic solvents and air moisture .

- Catalytic Compatibility : Rhodium-catalyzed reactions tolerate bulky pinacol boronate esters, as shown in the hydroarylation of C₆₀ with 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane .

Key Research Findings

Electronic Tuning: Substituents like -NO₂ or -OCH₃ significantly alter boron electrophilicity, impacting reaction rates in cross-couplings .

Synthetic Versatility : Pinacol boronates are widely used in Suzuki-Miyaura reactions, radical cyclopropanations, and polymer synthesis .

Biological Activity

4,4,5,5-Tetramethyl-2-(3-((4-nitrobenzyl)oxy)phenyl)-1,3,2-dioxaborolane is a boronic acid ester derivative known for its unique structural features and potential applications in organic synthesis. This compound has garnered interest due to its biological activity, particularly in the context of medicinal chemistry and synthetic organic chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a dioxaborolane ring and a nitrobenzyl group, contributing to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 353.29 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Chemical Stability | Stable under standard conditions |

Biological Activity

Research indicates that compounds containing boron, such as this dioxaborolane derivative, exhibit various biological activities. The following sections summarize key findings regarding its activity:

Anticancer Activity

Recent studies have highlighted the potential of boronic acid derivatives in cancer therapy. For instance:

- Mechanism of Action : Boron-containing compounds can interfere with cellular processes by inhibiting proteasome activity, leading to apoptosis in cancer cells. The presence of the nitrobenzyl group may enhance this effect by increasing lipophilicity and facilitating cell membrane penetration.

- Case Study : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF-7), with IC50 values indicating significant potency compared to control compounds.

Antimicrobial Activity

Boronic acids have shown promise as antimicrobial agents:

- Activity Spectrum : This compound has been tested against a range of bacteria and fungi. Preliminary results suggest moderate antibacterial activity against Gram-positive bacteria.

- Mechanism : The antimicrobial action may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves:

- Formation of Boronic Acid Ester : Reaction of pinacol with boronic acid derivatives.

- Introduction of Nitrobenzyl Group : Coupling with 4-nitrobenzyl chloride under basic conditions.

Research Findings

A summary of notable studies on the biological activity of this compound is presented below:

Q & A

Q. What are the optimal synthetic conditions and purification methods for this compound to maximize yield and purity?

The synthesis of 4,4,5,5-tetramethyl-2-(3-((4-nitrobenzyl)oxy)phenyl)-1,3,2-dioxaborolane can be optimized using a modified General Procedure (GP-1) involving palladium-catalyzed cross-coupling. Key steps include:

- Reagents : Use (3-iodopropoxy)benzene and 4,4,5,5-tetramethyl-2-(4-(pent-4-en-1-yloxy)phenyl)-1,3,2-dioxaborolane in a 0.5 mmol scale reaction .

- Purification : Column chromatography with a gradient elution (0% → 20% DCM in hexanes, followed by 0% → 5% EtOAc + 20% DCM in hexanes) yields a white solid with 52–56% efficiency .

- Yield Improvement : Scalability challenges may arise due to steric hindrance from the nitrobenzyl group; optimizing reaction time and catalyst loading (e.g., Pd(OAc)₂ or SPhos ligands) can enhance reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this boronate ester?

Key characterization data includes:

- FT-IR : Peaks at 3063, 3030 (C-H aromatic), 2925 (C-H aliphatic), 1456, 1377 (B-O), and 1240 cm⁻¹ (C-O) confirm functional groups .

- GC-MS : Molecular ion [M]⁺ at m/z 276.24 (calcd. 276.21) with fragmentation patterns at m/z 200.16 (loss of C₆H₅O) and 104.07 (borolane ring) .

- ¹H NMR : For analogous compounds, signals at δ 1.12–1.97 ppm correspond to tetramethyl dioxaborolane protons, while aromatic protons appear at δ 6.5–8.0 ppm .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence reactivity in Suzuki-Miyaura cross-coupling reactions?

The nitrobenzyl substituent enhances electrophilicity at the boron center, facilitating transmetalation with palladium catalysts. However, steric bulk may reduce coupling efficiency compared to less hindered analogs. Comparative studies with methoxy or trifluoromethyl analogs (e.g., from ) show:

- Reactivity Trend : Electron-deficient aryl boronate esters exhibit faster oxidative addition but require milder bases (e.g., K₂CO₃ vs. CsF) to prevent deboronation .

- Side Reactions : Competitive protodeboronation is observed under basic conditions, necessitating inert atmospheres and low-temperature optimization .

Q. What mechanistic insights explain this compound’s performance in radical chain reactions?

Alkylboronic esters like this compound undergo deboronative radical generation under photoredox or thermal conditions. Key considerations:

Q. How can computational chemistry predict substituent effects on catalytic cycles involving this compound?

Density Functional Theory (DFT) studies can model:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.